3-(4-(Tert-butyl)phenyl)azetidin-3-ol
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Overview
Description
3-(4-(Tert-butyl)phenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the tert-butyl group and the phenyl ring in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-(tert-butyl)benzaldehyde with an appropriate azetidine precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butylphenylthiazoles with an oxadiazole linker
Uniqueness
3-(4-(Tert-butyl)phenyl)azetidin-3-ol is unique due to its specific structural features, such as the presence of both the tert-butyl group and the azetidine ring.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3 |
InChI Key |
CSDPWEIHXJNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
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